4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Beschreibung

Structural Features and Nomenclature

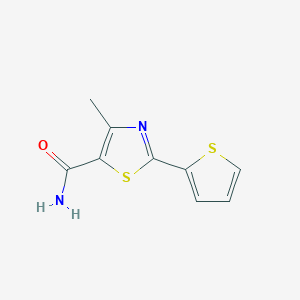

This compound exhibits a complex heterocyclic architecture that incorporates two distinct sulfur-containing ring systems. The thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen atoms, serves as the central scaffold for this compound. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide, reflecting the specific substitution pattern and functional group arrangements.

The molecular structure features several key components that contribute to its unique properties. The thiazole ring system contains nitrogen at position 1 and sulfur at position 3, with the methyl substituent located at position 4 and the carboxamide group at position 5. The thiophene moiety, attached at position 2 of the thiazole ring, introduces additional aromatic character and electronic properties. This structural arrangement creates a conjugated system that exhibits aromatic properties across both ring systems, as evidenced by the compound's Simplified Molecular Input Line Entry System representation: CC1=C(SC(=N1)C2=CC=CS2)C(=O)N.

The three-dimensional conformation of this compound has been characterized through computational studies, revealing specific spatial arrangements that influence its chemical reactivity and biological activity. The compound's International Chemical Identifier key, WGRTXPDOOMVJBF-UHFFFAOYSA-N, provides a unique digital fingerprint for database searches and chemical informatics applications. Spectroscopic analysis confirms the presence of characteristic functional groups, with the carboxamide moiety exhibiting typical carbonyl stretching frequencies and amide proton resonances in nuclear magnetic resonance spectra.

Table 1: Structural and Physical Properties of this compound

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, particularly the synthesis and functionalization of thiazole and thiophene derivatives. Thiophene was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This serendipitous discovery opened the field of thiophene chemistry and laid the groundwork for the systematic study of sulfur-containing heterocycles.

The thiazole ring system has been recognized as a significant heterocycle in medicinal chemistry for many decades, with its unique electronic properties arising from the presence of both sulfur and nitrogen atoms in the five-membered aromatic ring. The pi electrons in thiazole rings are free to move between bonds, rendering aromatic ring properties that enable diverse chemical reactivity. These structural features have made thiazole derivatives attractive targets for pharmaceutical development, as molecules containing thiazole rings can behave unpredictably in physiological systems, potentially activating or blocking biochemical pathways and enzymes.

The synthesis of thiazole carboxamide derivatives has evolved significantly since the early methods developed in the late 19th and early 20th centuries. Classical approaches such as the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis provided foundational methods for constructing thiazole rings. More recent developments have introduced sophisticated synthetic strategies that allow for precise control over substitution patterns and functional group incorporation. The emergence of microwave-assisted synthesis, continuous flow chemistry, and metal-catalyzed coupling reactions has revolutionized the preparation of complex thiazole derivatives like this compound.

The specific combination of thiazole and thiophene moieties in a single molecule represents a relatively recent development in heterocyclic chemistry. Research has demonstrated that such hybrid structures can exhibit enhanced biological activities compared to their individual components. The systematic study of thiophene and thiazole-based building blocks has revealed new insights into the design of organic semiconducting materials and pharmaceutical agents. Contemporary synthetic methodologies have enabled the efficient preparation of these complex heterocyclic systems through advanced coupling reactions and cyclization strategies.

Significance in Medicinal Chemistry and Material Science

This compound has emerged as a compound of significant interest in medicinal chemistry due to the well-established biological activities of thiazole derivatives. Thiazole-bearing compounds have demonstrated diverse therapeutic potentials, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects. The presence of both thiazole and thiophene rings in this compound suggests potential for enhanced biological activity through synergistic effects of the dual heterocyclic systems.

Recent investigations have focused on thiazole carboxamide derivatives as cyclooxygenase inhibitors, demonstrating their potential as anti-inflammatory agents. The goal of developing new thiazole carboxamide derivatives centers on their ability to suppress cyclooxygenase enzymes while exhibiting anticancer effects. These compounds have been characterized using advanced spectroscopic techniques and evaluated for their selectivity toward cyclooxygenase-1 and cyclooxygenase-2 enzymes through in vitro inhibition assays. Molecular docking studies have provided insights into the binding patterns of these drugs within enzyme active sites, revealing structure-activity relationships that guide further development.

The anticancer potential of thiazole derivatives has been extensively documented, with studies showing significant cytotoxic effects against various cancer cell lines. Compounds containing thiazole rings have demonstrated effectiveness against hepatocellular carcinoma, breast cancer, lung adenocarcinoma, and colorectal carcinoma cell lines. Structure-activity relationship studies have indicated that specific substitution patterns, including the presence of methyl groups at position 4 and carboxamide functionalities at position 5, are essential for optimal cytotoxic activity. The combination of thiazole and thiophene moieties may provide additional opportunities for fine-tuning biological activity through electronic and steric effects.

Table 2: Biological Activities of Related Thiazole Carboxamide Derivatives

In materials science applications, thiophene and thiazole-based compounds have gained attention as building blocks for organic semiconductors and conjugated polymers. The development of direct arylation polymerization methods has enabled the synthesis of conductive polymers without producing quantitative amounts of metal-halogen waste. Bithiazole-based polymers, which incorporate multiple thiazole units, have displayed a wide variety of electrical properties while eliminating some issues observed in more common conductive polymers. The unique electronic properties of this compound suggest potential applications in organic electronics, sensors, and photovoltaic devices.

Eigenschaften

IUPAC Name |

4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRTXPDOOMVJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that thiazole derivatives may interact with a variety of molecular targets, including enzymes, receptors, and other proteins.

Mode of Action

For instance, they can form hydrogen bonds with their targets, which can lead to changes in the target’s function. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.

Biochemical Pathways

For example, they can activate or inhibit enzymes, stimulate or block receptors, and even reset physiological systems.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes.

Action Environment

The action of 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy. Additionally, the stability of the compound can be influenced by factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in nucleophilic and electrophilic substitution reactions, which are crucial in biochemical processes. It has been observed to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. Additionally, the compound’s structure allows it to form hydrogen bonds with various proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and cell cycle arrest. The compound also inhibits certain enzymes, such as those involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions but can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and accumulation in tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes are mediated by enzymes such as cytochrome P450, which facilitate the conversion of the compound into more water-soluble forms for excretion. The compound’s metabolism can affect metabolic flux and the levels of key metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, it can be found in the cytoplasm, where it affects various signaling pathways and metabolic processes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles and compartments within the cell.

Biologische Aktivität

4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiophene moiety, which contributes to its biological properties. The presence of the methyl group at position 4 enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.57 ± 0.16 | |

| HepG2 (Liver Cancer) | 7.26 ± 0.44 | |

| Huh7 (Liver Cancer) | Negligible | |

| A549 (Lung Adenocarcinoma) | Not specified |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Cell Proliferation : The compound has been shown to arrest the cell cycle and induce apoptosis in cancer cells.

- VEGFR-2 Inhibition : It inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis, with an IC50 value of approximately 0.15 µM compared to Sorafenib's IC50 of 0.059 µM .

- Interaction with Microtubules : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The following table presents findings from antimicrobial studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.95–15.62 | |

| Escherichia coli | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components:

- Thiazole Ring : Essential for cytotoxic and antimicrobial activity.

- Substituents : Methyl groups and other electron-donating groups at specific positions enhance activity.

For instance, modifications on the thiophene ring or the introduction of additional functional groups can lead to improved potency against cancer cell lines or pathogens .

Case Studies

- Study on Anticancer Activity : A recent study synthesized various thiazole derivatives, including this compound, and evaluated their cytotoxicity against MCF-7 and HepG2 cells. The results indicated that this compound was among the most potent, with significant inhibition observed at low concentrations .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds similar to 4-Methyl-2-(thiophen-2-yl)thiazole exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Recent studies have shown that thiazole derivatives, including 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide, can inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study: MTT Assay Results

- Researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with thiophene and thiazole moieties demonstrated promising IC50 values ranging from 10 µM to 30 µM, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| This compound | A549 | 20 |

2. Antibacterial Properties

Thiazole compounds have been studied for their antibacterial effects against various pathogens. The incorporation of thiophene into the thiazole structure has been shown to enhance antibacterial activity.

- Case Study: Antibacterial Screening

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 50 |

| This compound | E. coli | 75 |

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazoles are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Case Study: Inhibition of Inflammatory Markers

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the thiophene and thiazole rings can significantly impact biological activity.

Key Findings:

- Substituent Effects : The presence of electron-withdrawing groups on the thiophene ring enhances anticancer activity.

- Linker Variations : Altering the amide bond length or introducing different functional groups can improve selectivity towards cancer cell lines while reducing toxicity to normal cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Aromatic Substituents

Pyridinyl vs. Thiophen-2-yl Substitution

- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives :

- Substitution with a pyridinyl group (e.g., compound 3k in ) demonstrated potent antiangiogenic activity, suppressing HUVEC migration (IC50 = 3.4 ± 0.2 µM for 24a ) and tumor growth in vivo (30 mg/kg/day) .

- SAR studies indicate that electron-donating groups (e.g., methoxy) on the phenyl ring (R7) enhance antimigration activity compared to electron-withdrawing groups (e.g., nitro or chloro) .

- Thiophen-2-yl Substitution :

- The thiophene moiety, being electron-rich, may improve lipophilicity and membrane permeability compared to pyridinyl analogues. However, direct comparative IC50 data are lacking in the evidence.

Phenyl vs. Thiophen-2-yl Substitution

- 4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2, ): This derivative exhibited moderate anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2 cells) .

Carboxamide Substituent Variations

N-Alkyl vs. N-Aryl Groups

Electron-Withdrawing vs. Electron-Donating Groups

Vorbereitungsmethoden

Formation of the Thiazole Core

The thiazole ring is typically synthesized via condensation or cyclization reactions involving sulfur and nitrogen-containing precursors. Common synthetic approaches include:

Hantzsch Thiazole Synthesis : This classical method involves the condensation of α-haloketones with thiourea to form thiazole rings. For example, an α-haloketone bearing the appropriate substitution can react with thiourea under reflux conditions to yield the substituted thiazole intermediate.

Condensation of Thioglycolic Acid with Aldehydes : Thioglycolic acid (TGA) can react with aldehydes in the presence of acid catalysts such as β-cyclodextrin-SO₃H to form thiazolidines, which subsequently cyclize to thiazoles.

Knoevenagel Condensation : Aromatic aldehydes react with 1,3-thiazolidine-2,4-diones under basic catalytic conditions (e.g., piperidine) to afford substituted thiazoles.

Cyclization of Thiosemicarbazides : Thiosemicarbazides, prepared from hydrazines and isothiocyanates, undergo cyclization in basic media to yield thiazole derivatives.

Formation of the Carboxamide Group

The carboxamide functionality at the 5-position of the thiazole ring is introduced through:

Amidation of Thiazole-5-carboxylic Acid : The carboxylic acid derivative of the thiazole is reacted with amines (e.g., ammonia or substituted amines) using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (1-hydroxybenzotriazole) to form the corresponding carboxamide.

Nucleophilic Acyl Substitution via Acyl Chloride : Thiazole-5-carbonyl chloride, prepared by chlorination of the carboxylic acid using reagents like thionyl chloride or oxalyl chloride, reacts with ammonia or amines to yield the carboxamide.

Direct Conversion from Esters : Thiazole-5-carboxylate esters can be converted to amides through aminolysis using ammonia or amines.

A representative synthetic sequence for 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of α-haloketone | From thiophene-2-carbaldehyde and halogenating agent (e.g., Br2) | α-Bromoacetylthiophene intermediate |

| 2 | Hantzsch thiazole synthesis | α-Haloketone + thiourea, reflux in ethanol or acetic acid | 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxylic acid or ester |

| 3 | Conversion to acyl chloride | Thionyl chloride or oxalyl chloride, reflux in inert solvent (e.g., dichloromethane) | Thiazole-5-carbonyl chloride intermediate |

| 4 | Amidation | Reaction with ammonia or amine, base (e.g., triethylamine), room temperature to mild heating | This compound |

Solvent Choice : Polar aprotic solvents such as acetonitrile or dichloromethane are preferred for acyl chloride formation and amidation steps to ensure good solubility and reactivity.

Temperature Control : Mild heating (40–80 °C) is generally sufficient for cyclization and amidation, avoiding decomposition or isomerization of sensitive groups like the thiophene ring.

Catalysts and Additives : Acid catalysts (e.g., β-cyclodextrin-SO₃H) can enhance thiazole ring formation. Coupling agents (EDC, HOBt) improve amidation efficiency and reduce side reactions.

Purification : Crystallization or chromatographic techniques (e.g., silica gel chromatography) are employed to isolate pure product.

Yields : Reported yields for thiazole ring formation via Hantzsch synthesis typically range from 70% to 90%, while amidation steps yield 80–95%.

Characterization : Structural confirmation is achieved by:

NMR Spectroscopy : ¹H-NMR shows characteristic signals for methyl group (~2.3 ppm), thiophene protons (~7.1–7.5 ppm), and amide NH (~7–8 ppm). ¹³C-NMR confirms carbonyl carbon (~165 ppm) and aromatic carbons.

Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight.

Elemental Analysis : Carbon, hydrogen, nitrogen percentages within ±0.3% of theoretical values.

HPLC/LC-MS : Purity >95% with minimal impurities detected.

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Thiazole ring formation | Hantzsch synthesis via α-haloketone + thiourea | High yield, straightforward | Regioselectivity, purification |

| Thiophene incorporation | Use of thiophene-2-carbaldehyde or α-haloketone precursors | Direct incorporation, stable ring | Control of substitution pattern |

| Carboxamide introduction | Amidation of carboxylic acid or acyl chloride | Mild conditions, high specificity | Handling of reactive intermediates |

| Catalysis and solvent choice | Acid catalysts, polar aprotic solvents | Enhanced reaction rates | Solvent removal and waste |

| Purification techniques | Crystallization, chromatography | High purity product | Time-consuming |

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide, and how is structural purity validated? A: The compound is synthesized via cyclocondensation reactions using thiophene-2-carboxamide derivatives as starting materials. For example, intermediates like 5-amino-4-methylthiophene-2-carboxamide are reacted with thiazole-forming reagents (e.g., bromoketones or thioureas) under reflux in ethanol or DMF. Characterization involves:

- IR spectroscopy to confirm carbonyl (C=O, ~1689 cm⁻¹) and amide (NH, ~3373 cm⁻¹) groups .

- ¹H/¹³C-NMR to verify methyl groups (~δ 2.6 ppm), thiophene/thiazole protons, and carboxamide signals .

- Elemental analysis (C, H, N) to validate stoichiometric purity .

Advanced Synthesis: Derivative Optimization

Q: How can synthetic protocols be optimized to enhance bioactivity in derivatives? A: Key strategies include:

- Substituent variation at the thiazole 5-position (e.g., aryl, fluorophenyl, or naphthyl groups) to modulate lipophilicity (LogP ~5.3) and target binding .

- Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 65–74% for triazole-thiadiazole hybrids) .

- Solvent optimization (e.g., DMF for polar intermediates, ethanol for cyclization) to minimize side products .

Structural and Crystallographic Analysis

Q: What methodologies resolve the crystal structure and molecular interactions of this compound? A: Single-crystal X-ray diffraction with SHELXL refines the structure, while ORTEP-3 generates 3D representations of bond angles and torsion. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts in thiophene-thiazole systems) . For example, C–H···O and π-stacking interactions stabilize crystal packing in derivatives .

Biological Activity Assessment

Q: How is antitumor activity evaluated experimentally, and what are key findings? A:

- In vitro assays : MTT assays against cancer cell lines (e.g., IC₅₀ values for MCF-7 cells) .

- Molecular docking : Targeting proteins like Rab7b (PDB ID: 3LBN) or HDAC1 (PDB ID: 4BKX) using AutoDock Vina to predict binding affinities (e.g., ΔG = −8.2 kcal/mol for thiazole-carboxamide derivatives) .

- ADME/toxicity : admetSAR predicts blood-brain barrier permeability and hepatotoxicity .

Computational Modeling of Target Interactions

Q: How are molecular dynamics (MD) simulations applied to study binding mechanisms? A: Docking studies with GROMACS or AMBER simulate ligand-protein interactions over 100 ns. For example:

- Thiazole-carboxamide derivatives show stable hydrogen bonds with HDAC catalytic Zn²⁺ ions .

- MM-PBSA calculations estimate binding free energies, correlating with experimental IC₅₀ values .

Resolving Data Contradictions in Bioactivity

Q: How can conflicting activity data between structurally similar derivatives be resolved? A: Potential factors include:

- Substituent electronic effects : Electron-withdrawing groups (e.g., NO₂) may enhance HDAC inhibition but reduce solubility, leading to assay variability .

- Assay conditions : Varying cell line viability thresholds (e.g., MCF-7 vs. HeLa) or serum concentrations in culture media .

- Metabolic stability : Cytochrome P450 interactions predicted via SwissADME explain discrepancies in in vivo vs. in vitro results .

Dual-Target Drug Design Strategies

Q: How are dual Bcr-Abl/HDAC inhibitors designed from this scaffold? A: Rational design integrates:

- Pharmacophore hybridization : Appending hydroxamate groups (HDAC-binding) to the thiazole-carboxamide core (Bcr-Abl binding) .

- Selectivity screening : Kinase profiling (e.g., KINOMEscan) identifies off-target effects, guiding structural refinements .

ADME/Toxicity Profiling Tools

Q: Which computational tools predict pharmacokinetic and toxicity profiles? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.